1-(Pyrrolidin-1-yl)piperazine
Description
Contextual Significance within Heterocyclic Chemistry
Heterocyclic compounds, which are organic ring structures containing at least one atom other than carbon, form a cornerstone of medicinal chemistry. openmedicinalchemistryjournal.com Nitrogen-containing heterocycles are especially prominent among natural products, physiologically active complexes, and synthetic drugs. openmedicinalchemistryjournal.com Within this broad class, both the piperazine (B1678402) and pyrrolidine (B122466) moieties stand out as privileged structures in drug discovery.
The piperazine ring is a versatile and flexible six-membered heterocycle that is a key component in numerous approved drugs, exhibiting a wide spectrum of therapeutic activities, including antiviral, antimalarial, anticancer, and antidepressant properties. researchgate.netarabjchem.org Similarly, the pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is recognized as a crucial pharmacophore due to its distinct physicochemical properties such as basicity, hydrophilicity, and structural rigidity. tandfonline.com The presence of the pyrrolidine scaffold is noted in various antibiotics and other pharmacologically active molecules. researchgate.netnih.gov
The significance of 1-(Pyrrolidin-1-yl)piperazine, therefore, lies in its combination of these two valuable heterocyclic scaffolds. This unique fusion provides a structural foundation that medicinal chemists can exploit to design and synthesize new chemical entities with tailored biological activities, building upon the established pharmacological importance of its constituent parts.
Overview of Core Structural Features and Nitrogen-Containing Scaffolds
The molecular architecture of this compound is defined by the direct linkage of a pyrrolidine ring to a piperazine ring. nih.gov This creates a molecule with specific structural and chemical properties derived from its dual nitrogen-containing scaffolds.
The core features include:
Piperazine Ring: A six-membered ring containing two nitrogen atoms at opposite positions. This moiety is highly adaptable and is often used in drug design to improve the pharmacokinetic properties of a molecule. researchgate.net
The direct N-N bond between the pyrrolidine and piperazine rings results in a compact structure with multiple nitrogen atoms that can act as hydrogen bond acceptors or sites for further chemical modification.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₇N₃ | nih.gov |
| Molecular Weight | 155.24 g/mol | nih.gov |
| IUPAC Name | 1-pyrrolidin-1-ylpiperazine | nih.gov |
This interactive table provides key chemical data for the compound.
Current Academic Research Trajectories and Scope
Academic research involving the this compound scaffold is primarily focused on its utility as a building block in the synthesis of more complex molecules for therapeutic purposes. The core structure is seldom the final active compound but rather a key intermediate or fragment used in drug design and discovery.
Current research directions where derivatives of this scaffold are being investigated include:
Antiviral Agents: Derivatives incorporating the piperazine moiety have been designed and synthesized as potent inhibitors of the HIV-1 virus. arabjchem.org
Antimalarial Agents: Researchers have synthesized and evaluated piperazine and pyrrolidine derivatives for their ability to inhibit the growth of drug-resistant strains of Plasmodium falciparum, the parasite that causes malaria. researchgate.netnih.gov
Neurological Applications: The scaffold is used to create intermediates for drugs targeting neurological disorders. ontosight.ai For instance, derivatives have been designed as potent antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1), a receptor involved in pain signaling, making them candidates for new analgesics. bohrium.com Other research has focused on developing inverse agonists for the adenosine (B11128) A₂A receptor, which has implications for neurodegenerative diseases and cancer. nih.gov
Metabolic Disorders: A derivative, 1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one, has been studied as a non-selective α-adrenoceptor antagonist, showing potential benefits in improving elevated triglyceride and glucose levels in animal models. nih.gov
These research trajectories highlight the broad scope of the this compound core structure in medicinal chemistry, serving as a foundational element for developing new therapeutic agents across a range of diseases.
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
Structure
2D Structure
3D Structure
Properties
CAS No. |
561318-37-4 |
|---|---|
Molecular Formula |
C8H17N3 |
Molecular Weight |
155.24 g/mol |
IUPAC Name |
1-pyrrolidin-1-ylpiperazine |
InChI |
InChI=1S/C8H17N3/c1-2-6-10(5-1)11-7-3-9-4-8-11/h9H,1-8H2 |
InChI Key |
WIWPIRZRRZBJJW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)N2CCNCC2 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 1 Pyrrolidin 1 Yl Piperazine
Retrosynthetic Analysis and Key Disconnection Approaches
Retrosynthetic analysis is a technique used to plan organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. wordpress.comslideshare.net For 1-(Pyrrolidin-1-yl)piperazine, the most logical and common disconnection occurs at the C-N bond linking the pyrrolidine (B122466) and piperazine (B1678402) rings.
This primary disconnection (Disconnection 1) breaks the target molecule into two key synthons: a piperazine synthon and a pyrrolidine synthon. A synthon is an idealized fragment that may not exist in reality but corresponds to a tangible synthetic equivalent (reagent).
Synthon A (Piperazinyl anion): This corresponds to the synthetic equivalent piperazine .
Synthon B (Pyrrolidinyl cation): This corresponds to a pyrrolidine ring equipped with a good leaving group, such as 1-halopyrrolidine or a tosylate derivative.
The forward synthetic reaction is typically a nucleophilic substitution, where the secondary amine of piperazine attacks the electrophilic carbon on the activated pyrrolidine derivative.
An alternative disconnection strategy involves a reductive amination pathway. This would disconnect the C-N bond to reveal piperazine and a pyrrolidone precursor. The forward reaction would involve the formation of an enamine or iminium intermediate followed by reduction.
Table 1: Retrosynthetic Analysis of this compound
| Disconnection | Bond Cleaved | Synthons | Corresponding Reagents | Forward Reaction Type |
|---|---|---|---|---|
| Approach 1 | Pyrrolidinyl-N to Piperazinyl-N | Piperazinyl anion & Pyrrolidinyl cation | Piperazine & 1-Halopyrrolidine | Nucleophilic Substitution |
| Approach 2 | Pyrrolidinyl-C to Piperazinyl-N | Piperazine & Pyrrolidinone-derived electrophile | Piperazine & Pyrrolidone | Reductive Amination |
Synthesis of Precursor Piperazine Ring Systems
The piperazine moiety is a ubiquitous scaffold in medicinal chemistry. nih.govrsc.org Its synthesis can be achieved through various routes, allowing for the introduction of diverse substituents and control of stereochemistry.
Diverse Synthetic Routes to Substituted Piperazines
Several established methods exist for the construction of the piperazine core. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
One common approach is the cyclization of ethylenediamine (B42938) derivatives . This can be achieved by reacting an N-substituted ethylenediamine with a 1,2-dielectrophile, such as 1,2-dichloroethane. Another powerful method involves the reduction of pyrazines or piperazine-2,5-diones (diketopiperazines) . Diketopiperazines themselves can be synthesized from the condensation of α-amino acids or their esters. researchgate.net For instance, the condensation of iminodiacetic acid with primary amines is a known route to piperazine-2,6-dione (B107378) derivatives. researchgate.net
Table 2: Selected Synthetic Routes to Piperazine Cores
| Method Name | Description | Starting Materials | Key Reagents |
|---|---|---|---|
| From Ethylenediamine | Double N-alkylation of an ethylenediamine derivative with a 1,2-dihaloalkane. | N-substituted ethylenediamine, 1,2-dihaloalkane | Base |
| Diketopiperazine Reduction | Reduction of the two amide carbonyls within a piperazine-2,5-dione scaffold. | Substituted piperazine-2,5-dione | Strong reducing agents (e.g., LiAlH₄) |
| From Amino Alcohols | Cyclization of an ethanolamine (B43304) derivative, often under dehydrating conditions. | N-substituted ethanolamine | Acid catalyst, heat |
Stereoselective Approaches to Piperazine Moiety Construction
When chirality is a requirement for the final target molecule, stereoselective methods for constructing the piperazine ring are crucial. These approaches aim to control the configuration of stereocenters on the piperazine ring.
A key strategy involves using starting materials from the chiral pool , such as amino acids, to build the piperazine framework, thereby transferring the existing stereochemistry into the new ring system. Asymmetric catalysis, employing chiral catalysts to guide the stereochemical outcome of a cyclization or reduction reaction, is another prominent approach.
Furthermore, stereoselective reductive amination has been shown to be a powerful tool. For example, the synthesis of analogues of the κ-receptor agonist GR-89,696 utilized a stereoselective reductive amination of a ketone with pyrrolidine in the presence of a Lewis acid, Ti(OiPr)₄, to control the diastereoselectivity of the product. acs.org This highlights how stereochemistry can be precisely installed in molecules containing both piperazine and pyrrolidine moieties. acs.org
Synthesis of Precursor Pyrrolidine Ring Systems
The pyrrolidine ring is another fundamental heterocycle in organic chemistry and drug discovery. nih.govresearchgate.net Its synthesis has been extensively studied, leading to a variety of reliable methods.
Established Strategies for Substituted Pyrrolidines
Classic methods for pyrrolidine synthesis often rely on cyclization reactions. The Paal-Knorr synthesis , for instance, involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849) to form a pyrrole (B145914), which can then be reduced to the corresponding pyrrolidine.
Another major class of reactions for forming five-membered rings is 1,3-dipolar cycloaddition . The reaction between an azomethine ylide and an alkene is a convergent and efficient way to construct substituted pyrrolidine rings. Ring-closing metathesis (RCM) of appropriate diene-containing amines has also emerged as a modern and versatile strategy.
Table 3: Selected Synthetic Routes to Pyrrolidine Cores
| Method Name | Description | Starting Materials | Key Reagents |
|---|---|---|---|
| Paal-Knorr Synthesis | Condensation of a 1,4-dicarbonyl with an amine, followed by reduction. | 1,4-dicarbonyl compound, primary amine | Acid/base catalyst, then reducing agent |
| 1,3-Dipolar Cycloaddition | [3+2] cycloaddition between a dipole and a dipolarophile. | Azomethine ylide, alkene | Heat or metal catalyst |
| Reductive Amination of γ-Lactams | Reduction of the carbonyl group of a substituted pyrrolidinone (a γ-lactam). | Substituted pyrrolidinone | Strong reducing agents (e.g., LiAlH₄) |
Stereoselective Methodologies for Pyrrolidine Moiety Formation
Controlling the stereochemistry of the pyrrolidine ring can be achieved through several advanced methodologies. Proline, a naturally occurring chiral pyrrolidine, is frequently used as both a chiral building block and a catalyst in asymmetric reactions.
Asymmetric 1,3-dipolar cycloadditions , using chiral catalysts or auxiliaries, can provide enantiomerically enriched pyrrolidines. Similarly, the hydrogenation or reduction of prochiral pyrrole or pyrroline (B1223166) precursors using chiral metal catalysts (e.g., those based on rhodium or ruthenium) is a common and effective strategy for accessing optically active pyrrolidines.
Key Coupling Reactions for this compound Formation
The formation of the this compound scaffold predominantly relies on coupling reactions that unite the two heterocyclic moieties. Nucleophilic substitution and amidation/alkylation are foundational strategies in this context.
Nucleophilic Substitution Reactions
Nucleophilic substitution represents a direct and widely employed method for the synthesis of this compound and its derivatives. This approach typically involves the reaction of a piperazine derivative, acting as the nucleophile, with a pyrrolidine-containing electrophile.
One common strategy involves the reaction of piperazine with a pyrrolidine derivative bearing a suitable leaving group. For instance, the reaction of piperazine with a halogenated pyrrolidine can lead to the desired product. The reactivity of the leaving group is a critical factor, with iodides and bromides generally being more reactive than chlorides. The reaction conditions, such as solvent and temperature, are optimized to facilitate the substitution while minimizing side reactions.
In a broader context, nucleophilic substitution is a cornerstone in the synthesis of various substituted piperazines. For example, the reaction of piperazine with pentafluoropyridine (B1199360) results in a regioselective nucleophilic substitution, primarily at the para position of the pyridine (B92270) ring. researchgate.net This highlights the versatility of piperazine as a potent nucleophile in reactions with activated aromatic systems. Furthermore, multi-step syntheses involving nucleophilic substitution and coupling reactions are common for creating complex molecules containing the piperazine moiety. vulcanchem.com
A notable example is the synthesis of pyrrolopiperazine-2,6-diones, which can be achieved through a one-pot sequence involving a Ugi reaction followed by a nucleophilic substitution and N-acylation. nih.govacs.orgacs.org This demonstrates the power of tandem reactions in efficiently constructing complex heterocyclic systems.
Amidation and Alkylation Approaches
Amidation and alkylation reactions provide alternative and versatile routes to this compound and its analogs. These methods often involve the formation of an amide bond followed by reduction or direct alkylation of a piperazine nitrogen.
Amidation can be achieved by reacting a piperazine derivative with an activated carboxylic acid derivative of pyrrolidine, such as an acyl chloride or an activated ester. The resulting amide can then be reduced to the corresponding amine, yielding the this compound structure. This two-step process allows for a high degree of control over the final product.
Direct alkylation involves the reaction of a piperazine with a pyrrolidine derivative containing an alkylating agent, such as an alkyl halide or a tosylate. This method is often simpler than the amidation-reduction sequence but may require careful control of reaction conditions to avoid over-alkylation, especially when using unsubstituted piperazine. The use of protecting groups on one of the piperazine nitrogens can circumvent this issue.
The synthesis of various biologically active molecules containing the piperazine scaffold often utilizes these approaches. For instance, N-alkylation of amines with alcohols or other amines, catalyzed by iridium or ruthenium complexes, presents an environmentally benign method for C-N bond formation. dtu.dk The synthesis of isatin-based derivatives has also been achieved through N-alkylation of a sulfonamide intermediate with pyrrolidine. tandfonline.com
Catalytic Methods in Synthesis
Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules. Both transition metal catalysis and organocatalysis have been applied to the synthesis of piperazine-containing compounds, including derivatives of this compound.
Transition Metal-Catalyzed Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of C-N bonds. eie.gr Palladium-, nickel-, and iron-based catalysts are commonly employed for the amination of aryl and heteroaryl halides or triflates with amines, including piperazine derivatives. nih.gov
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a prominent example. This reaction allows for the coupling of a wide range of amines with aryl halides, providing a direct route to N-arylpiperazines. While direct application to the synthesis of this compound from a halogenated pyrrolidine might be less common, the principles are applicable to the synthesis of more complex analogs where one of the heterocyclic rings is part of an aromatic system.
Nickel-catalyzed amination of aryl chlorides has also emerged as a valuable alternative, particularly for less reactive chlorides. uni-muenchen.de These reactions often require specific ligands to facilitate the catalytic cycle, which typically involves oxidative addition, transmetalation (or amine coordination and deprotonation), and reductive elimination. nih.gov
Below is a table summarizing key aspects of transition metal-catalyzed coupling reactions relevant to piperazine synthesis.
| Catalyst System | Substrates | Key Features |
| Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) with phosphine (B1218219) ligands (e.g., Xantphos, SPhos) | Aryl/heteroaryl halides or triflates and piperazines | Wide substrate scope, high efficiency. |
| Nickel (e.g., Ni(COD)₂) with N-heterocyclic carbene (NHC) or phosphine ligands | Aryl chlorides and piperazines | Effective for less reactive aryl chlorides. uni-muenchen.de |
| Iron (e.g., FeCl₂, FeCl₃) | Aryl halides and piperazines | More economical and environmentally friendly catalyst. nih.gov |
Organocatalysis in Stereoselective Synthesis
Organocatalysis, the use of small organic molecules as catalysts, has gained significant traction for its ability to promote stereoselective transformations. dokumen.pub In the context of pyrrolidine and piperidine (B6355638) synthesis, organocatalysts are particularly valuable for creating chiral molecules with high enantiomeric excess. mdpi.com
For the synthesis of chiral derivatives of this compound, organocatalytic methods can be employed to control the stereochemistry of the pyrrolidine ring during its formation or functionalization. Proline and its derivatives are well-known organocatalysts for various asymmetric reactions, including aldol (B89426) and Mannich reactions, which can be used to construct substituted pyrrolidine rings. nih.gov
While direct organocatalytic coupling of pyrrolidine and piperazine is not a standard method, the principles of organocatalysis are crucial for the synthesis of enantiomerically pure building blocks that can then be incorporated into the final this compound structure. For example, an organocatalytic aza-Michael addition can be used to create a chiral pyrrolidine intermediate, which is then coupled with piperazine. researchgate.net
The table below highlights the potential of organocatalysis in generating chiral building blocks for complex molecules.
| Organocatalyst Type | Reaction Type | Application in Heterocycle Synthesis |
| Proline and its derivatives | Aldol, Mannich, Michael additions | Stereoselective synthesis of substituted pyrrolidines. nih.gov |
| Chiral phosphoric acids | Aza-Michael additions, Pictet-Spengler reactions | Enantioselective C-N bond formation. |
| Cinchona alkaloids | Michael additions, cycloadditions | Asymmetric synthesis of various heterocyclic systems. |
Green Chemistry Principles and Sustainable Synthetic Approaches
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.govresearchgate.net In the synthesis of this compound, several strategies can be adopted to align with these principles.
One key principle is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. acs.org Catalytic reactions, both transition metal-catalyzed and organocatalytic, are inherently more atom-economical than stoichiometric reactions. The use of catalytic hydrogenation for reductions, for instance, generates only water as a byproduct.
The choice of solvent is another critical aspect of green chemistry. skpharmteco.com Traditional solvents like chlorinated hydrocarbons are often toxic and environmentally harmful. The development of reactions in greener solvents such as water, ethanol, or even solvent-free conditions is highly desirable. For example, microwave-assisted synthesis can often be performed with reduced solvent volumes and shorter reaction times.
The use of renewable feedstocks is also a central tenet of green chemistry. acs.org While the synthesis of this compound typically starts from petroleum-derived materials, research into biomass-derived starting materials for heterocycle synthesis is an active area.
The following table summarizes some green chemistry considerations for the synthesis of this compound.
| Green Chemistry Principle | Application in Synthesis |
| Atom Economy | Utilize catalytic reactions (e.g., catalytic hydrogenation, cross-coupling) over stoichiometric reagents. acs.org |
| Safer Solvents | Replace hazardous solvents with greener alternatives like water, ethanol, or ionic liquids. skpharmteco.com |
| Energy Efficiency | Employ microwave-assisted synthesis to reduce reaction times and energy consumption. |
| Waste Prevention | Design one-pot or tandem reactions to minimize intermediate purification steps and solvent waste. nih.govmdpi.com |
| Renewable Feedstocks | Explore the use of bio-based starting materials for the synthesis of heterocyclic cores. acs.org |
Process Optimization and Reaction Parameter Studies for Research Scale
The optimization of reaction parameters is a critical step in the synthesis of this compound and its derivatives to enhance yield, purity, and reaction efficiency on a research scale. Studies have focused on systematically varying parameters such as catalysts, solvents, bases, and temperature to identify the most favorable conditions for the formation of the target compound.
A key synthetic route to N-aryl piperazine derivatives, which can be analogous to the synthesis of this compound, involves the N-arylation of a piperazine moiety. Research into the synthesis of similar structures, such as nitrogen-containing benzaldehydes, has provided valuable insights into optimizing these reactions. A systematic study on the synthesis of (4-pyrrolidin-1-yl)benzaldehyde highlighted the significant impact of the choice of base and solvent on the reaction yield. It was determined that potassium carbonate (K2CO3) was the most effective base, while dimethylformamide (DMF) was the optimal solvent. The reaction temperature was also a crucial factor, with 80°C being identified as the ideal temperature for maximizing the yield and purity of the product. semanticscholar.org
The following table summarizes the findings from a study on the effect of different bases and solvents on the yield of a similar N-arylation reaction.
Table 1: Effect of Base and Solvent on N-Arylation Yield
| Base | Solvent | Yield (%) |
|---|---|---|
| K2CO3 | DMF | High |
| Cs2CO3 | DMF | Lower |
| Na2CO3 | DMF | Lower |
| K2CO3 | DMSO | Effective |
Data derived from a study on the synthesis of (4-pyrrolidin-1-yl)benzaldehyde. semanticscholar.org
In the context of palladium-catalyzed synthesis of substituted piperazines, optimization of reaction conditions has been shown to be crucial. For the synthesis of piperazine derivatives via a palladium-catalyzed cyclization, initial studies identified that using 3 mol % of a palladium catalyst, Pd2(dba)3·CHCl3, with the ligand DPEphos in dichloromethane (B109758) (CH2Cl2) resulted in a rapid reaction and a high isolated yield of 98%. acs.org Further optimization demonstrated that even a lower catalyst loading of 1% could achieve a high yield, although it required a longer reaction time of 12 hours. acs.org
The following interactive table presents the optimization of catalyst loading for a palladium-catalyzed piperazine synthesis.
Table 2: Optimization of Catalyst Loading in Palladium-Catalyzed Piperazine Synthesis
| Catalyst Loading (mol %) | Reaction Time (h) | Yield (%) |
|---|---|---|
| 3 | < 1 (rapid) | 98 |
| 1 | 12 | High |
Data derived from a study on palladium-catalyzed synthesis of substituted piperazines. acs.org
Furthermore, the synthesis of pyrrolidin-2-ones, which can be precursors or structurally related to intermediates in the synthesis of this compound, has been optimized. In a one-pot, two-step sequence for synthesizing pyrrolidinone-fused 2,6-diketopiperazines, the choice of solvent in the initial Ugi/cyclization step was found to influence the diastereomeric ratio of the product. While various solvents were tested, the study confirmed that the purification and isolation of the intermediate pyrrolidin-2-one was not necessary for the subsequent reaction, highlighting an optimized, more efficient workflow. acs.org
For the N-arylation of piperidines, a ruthenium-catalyzed C–H activation approach has been developed. Optimization of this protocol for piperidine revealed that the best results were obtained with an unsubstituted phenyl group, yielding 60% of the desired mono-arylated product. The reaction also proceeded with electron-donating alkyl groups on the aryl partner, providing yields in the range of 50%. nih.gov In the case of pyrrolidine, a higher conversion was observed compared to piperidine; however, the different ring geometry led to some bis-arylation. nih.gov
The synthesis of 1-(4-nitrophenyl)pyrrolidine, a related compound, was achieved with a high yield of 95% by refluxing a suspension of anhydrous potassium carbonate, pyrrolidine, and 1-fluoro-4-nitrobenzene (B44160) in dry dimethyl sulfoxide (B87167) (DMSO). mdpi.com This demonstrates another set of optimized conditions for forming a pyrrolidine-aryl bond.
Chemical Reactivity and Transformation of 1 Pyrrolidin 1 Yl Piperazine
Reactivity of Amine Functions
The secondary amine group in the piperazine (B1678402) moiety is a key functional group that readily participates in reactions to form new carbon-nitrogen and sulfur-nitrogen bonds.
The nucleophilic secondary amine of the piperazine ring can be readily alkylated and acylated.
Alkylation: The reaction with alkyl halides or other alkylating agents introduces alkyl groups onto the secondary nitrogen of the piperazine ring. ambeed.com These reactions are typically conducted in the presence of an acid-binding agent, such as potassium carbonate, in an organic solvent like benzene, dimethylformamide, or ethanol, at temperatures ranging from 60 to 150°C. google.com The process is a standard method for preparing tertiary amines. google.com For instance, the synthesis of various N-substituted piperazines often involves the direct alkylation of the piperazine core. google.com
Acylation: Acylation reactions involve the treatment of the piperazine with acyl halides or acid anhydrides to form corresponding amides. ambeed.com This common transformation is used to introduce a variety of functional groups onto the piperazine ring. ambeed.com A related reaction involves the functionalization of the piperazine nitrogen via acylation to create complex derivatives, a strategy employed in the synthesis of biologically active molecules.
Table 1: Representative Alkylation and Acylation Reactions of Piperazine Derivatives
| Reaction Type | Reagents and Conditions | Product Type | Reference |
| Alkylation | Alkyl halides, Acid binding agent (e.g., K₂CO₃), Organic solvent (e.g., DMF, Toluene), 60-150°C | N-Alkyl piperazine | google.com |
| Acylation | Acyl halides or Acid anhydrides | N-Acyl piperazine (Amide) | ambeed.com |
| Acylation | Alkyl/Acyl chlorides, Base (e.g., NaOH) | N-Acyl piperazine |
Amidation: The secondary amine of 1-(Pyrrolidin-1-yl)piperazine can undergo amidation reactions with carboxylic acids. Modern synthetic methods, such as rhodium-catalyzed oxidative amidation, allow for the effective conversion of amines into amides. rsc.org This can be achieved by reacting an amine with an allylic alcohol or aldehyde in the presence of a rhodium catalyst and an oxidant. rsc.org Another approach is silane-mediated amidation, which provides an efficient metal-free method for amide bond formation from carboxylic acids. nottingham.ac.uk
Sulfonamidation: The reaction with sulfonyl chlorides yields sulfonamides. This reaction is a key step in the synthesis of various pharmaceutical analogues. For example, in the synthesis of 2-(4-(phenylsulfonyl)piperazine-1-yl)pyrimidine analogues, a piperazine intermediate is reacted with a benzenesulfonyl chloride to form the final sulfonamide product. nih.govacs.org This transformation is a robust and widely used method for creating sulfonamide derivatives. acs.org
Table 2: Amidation and Sulfonamidation Reactions
| Reaction Type | Reactants | Reagents/Catalyst | Product | Reference |
| Oxidative Amidation | Secondary amine, Allylic alcohol/Aldehyde | [(COD)₂Rh]BF₄, BINAP, Oxidant | Amide | rsc.org |
| Sulfonamidation | Piperazine derivative, Benzenesulfonyl chloride | THF | N-Phenylsulfonyl piperazine | nih.govacs.org |
| Amidation | Carboxylic acid, Amine | Phenylsilane | Amide | nottingham.ac.uk |
Cyclization and Ring-Forming Reactions
The bifunctional nature of this compound and its derivatives makes them valuable synthons in the construction of more complex heterocyclic systems.
These reactions often involve an initial intermolecular reaction followed by an intramolecular ring-forming step. researchgate.net For instance, palladium-catalyzed carboamination reactions of γ-aminoalkene derivatives are used to synthesize substituted piperazines, forming two new bonds and stereocenters in a single step. nih.gov Another example is the one-pot synthesis of pyrrolopiperazine-2,6-diones, which proceeds through a Ugi reaction followed by a spontaneous cyclization of the resulting adduct. acs.org The synthesis of various N-arylpiperazine derivatives often involves cyclization reactions of appropriately substituted precursors. ptfarm.pl Furthermore, piperazine derivatives can be transformed into fused heterocyclic systems, such as in the reaction of a phenylpiperazineacetic hydrazide cyclization product with 1,2-dibromoethane (B42909) to yield a derivative containing two linked 1,3,4-oxadiazole (B1194373) rings. nih.gov
Oxidation and Reduction Pathways
The nitrogen atoms in both the pyrrolidine (B122466) and piperazine rings, as well as any substituents, can participate in oxidation and reduction reactions.
Oxidation: The nitrogen atoms in the piperazine and pyrrolidine rings are susceptible to oxidation, which can lead to the formation of N-oxides using oxidizing agents like hydrogen peroxide or peracids. ambeed.comsmolecule.com The metabolic oxidation of the pyrrolidine ring at the 2″ position is a known pathway for related α-pyrrolidinophenone-type compounds. springermedizin.de In some cases, extensive oxidation of a piperazine ring can lead to a novel ring contraction, forming a substituted imidazoline (B1206853) through a proposed reactive intermediate. researchgate.net Stress studies on related compounds have also shown degradation pathways involving oxidation. mdpi.com
Reduction: Functional groups introduced onto the this compound scaffold can undergo reduction. For example, a nitro group on an attached phenyl ring can be reduced to an amino group using agents like hydrogen in the presence of a catalyst. smolecule.com Similarly, ketone or carboxylic acid functionalities can be reduced to alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride. smolecule.com
Table 3: Oxidation and Reduction of Piperazine/Pyrrolidine Derivatives
| Reaction Type | Reagent | Resulting Product/Transformation | Reference |
| N-Oxidation | Hydrogen peroxide, Peracids | Piperazine N-oxide | ambeed.com |
| Ring Oxidation | Drug metabolizing enzymes | 2″-oxo metabolite | springermedizin.de |
| Ring Contraction | Six-electron oxidation | Substituted imidazoline | researchgate.net |
| Nitro Group Reduction | H₂, Catalyst | Amino group | smolecule.com |
| Carbonyl/Carboxyl Reduction | LiAlH₄, NaBH₄ | Alcohol, Amine | smolecule.com |
Elucidation of Reaction Mechanisms
Understanding the mechanisms of these reactions is crucial for controlling reaction outcomes and designing new synthetic pathways.
For palladium-catalyzed carboamination reactions that form piperazines, the proposed catalytic cycle begins with the oxidative addition of an aryl bromide to a Pd(0) complex. nih.gov This is followed by reaction with the amine and a base to form a Pd(II)-amido complex, which then undergoes migratory insertion with the alkene (syn-aminopalladation) to form the heterocyclic ring. nih.gov
In the case of rhodium-catalyzed oxidative amidation, a key challenge is to promote amide formation over the competing enamine formation. rsc.org The mechanism involves the isomerization of the allylic alcohol to an aldehyde, condensation with the amine to form a hemiaminal, and subsequent oxidation to the amide. rsc.org
A novel mechanism has been proposed for the bioactivation of a piperazine derivative that leads to ring contraction. researchgate.net This pathway is thought to involve an initial six-electron oxidation of the piperazine ring, creating a reactive intermediate that is trapped by glutathione. Subsequent internal aminolysis and rearrangement lead to the contracted imidazoline ring structure. researchgate.net
Derivatization and Analog Development of 1 Pyrrolidin 1 Yl Piperazine
Synthetic Approaches to Substituted 1-(Pyrrolidin-1-yl)piperazine Analogs
The synthesis of substituted this compound analogs involves a variety of chemical reactions that allow for precise modifications at different positions of the molecule. These approaches enable the systematic exploration of the structure-activity relationship (SAR).
The secondary amine on the piperazine (B1678402) ring (at the N-4 position) is a common site for modification, allowing for the introduction of a wide range of substituents.
N-Arylation: The synthesis of N-arylpiperazine derivatives can be achieved through several established methods. nih.gov These include Palladium-catalyzed Buchwald-Hartwig coupling, Copper-catalyzed Ullmann–Goldberg reaction, and aromatic nucleophilic substitution (SNAr) on electron-deficient aromatic or heteroaromatic rings. nih.gov The SNAr reaction is particularly useful for attaching the piperazine moiety to scaffolds like pyrimidine, as demonstrated in the synthesis of inflammatory caspase inhibitors. nih.gov
N-Alkylation: The introduction of alkyl groups onto the piperazine nitrogen is typically accomplished through nucleophilic substitution on alkyl halides or sulfonates, or via reductive amination. nih.gov Direct alkylation of piperazine can sometimes lead to a mixture of mono- and di-substituted products. google.com To overcome this, methods for direct and chemoselective mono-N-substitution have been developed, often involving the reaction of a piperazin-1-ium (B1237378) cation with an electrophilic reagent. researchgate.net More advanced techniques, such as the asymmetric lithiation-trapping of N-Boc protected piperazines, provide access to enantiopure α-substituted piperazine derivatives. acs.org
Table 2: Common Synthetic Methods for N-Substitution on the Piperazine Ring
| Substitution Type | Reaction Method | Description |
|---|---|---|
| N-Arylation | Buchwald-Hartwig Coupling | A palladium-catalyzed cross-coupling reaction to form a carbon-nitrogen bond. nih.gov |
| N-Arylation | Ullmann–Goldberg Reaction | A copper-catalyzed reaction for the formation of aryl-nitrogen bonds. nih.gov |
| N-Arylation | Nucleophilic Aromatic Substitution (SNAr) | The substitution of a leaving group on an aromatic ring by a nucleophile, such as piperazine. nih.gov |
| N-Alkylation | Nucleophilic Substitution | Reaction of the piperazine nitrogen with an alkyl halide or sulfonate. nih.gov |
| N-Alkylation | Reductive Amination | A two-step process involving the formation of an iminium ion followed by reduction to form the amine. nih.gov |
Modifying the pyrrolidine (B122466) ring offers another avenue for creating structural diversity. The synthesis of functionalized pyrrolidines can be achieved through various methods, including 1,3-dipolar cycloaddition reactions. nih.gov Functionalization can be designed to improve specific properties of the final compound. For example, introducing a methyl group at the C-3 position of a pyrrolidine ring was shown to prevent metabolic instability and confer better pharmacokinetic profiles in a series of selective androgen receptor modulators (SARMs). nih.gov The synthesis of pyrrolidine-functionalized nucleoside analogs has also been reported, demonstrating the versatility of this moiety in creating diverse chemical structures. umn.edu
Table 3: Examples of Pyrrolidine Moiety Functionalization
| Position of Functionalization | Introduced Group | Purpose/Outcome |
|---|---|---|
| C-3 | Methyl group | Prevent metabolic instability and improve pharmacokinetic profile. nih.gov |
| Various | Hydroxyl groups | Creation of polyhydroxylated pyrrolidines (aza-sugars) that can act as enzyme inhibitors. nih.gov |
| Various | Linkage to Nucleobases | Synthesis of novel pyrrolidine-functionalized nucleoside analogs for antiviral and anticancer activity screening. umn.edu |
In many bioactive molecules, the core scaffold is connected to other functional groups via a linker. Modifying the length, rigidity, and chemical nature of this linker can significantly impact the compound's interaction with its biological target. For a series of piperazine derivatives designed as histamine (B1213489) H3 receptor antagonists, the extension of an alkyl linker chain was shown to decrease affinity for the receptor. nih.gov Similarly, in the development of HIV-1 inhibitors, a bis-propyl-piperazine linker was incorporated into a symmetric compound that exhibited significant inhibitory activity. arabjchem.org These examples highlight that linker optimization is a critical aspect of analog development, allowing for the fine-tuning of a molecule's orientation and binding within a target's active site.
Structure-Activity Relationship (SAR) Studies in Molecular Design
The development of derivatives and analogs of this compound is a key strategy in medicinal chemistry to optimize therapeutic properties. Structure-Activity Relationship (SAR) studies are fundamental to this process, providing critical insights into how the chemical structure of a molecule correlates with its biological activity. The pyrrolidine and piperazine scaffolds are considered privileged structures in drug discovery because their frameworks can be readily modified to fine-tune pharmacological activity, selectivity, and pharmacokinetic profiles. nih.govnih.gov The two nitrogen atoms of the piperazine ring, for instance, offer opportunities for substitution that can significantly impact properties like solubility, bioavailability, and target affinity. nih.gov SAR studies on molecules containing these heterocyclic rings aim to identify which parts of the molecule, known as pharmacophores, are essential for biological activity and how modifications to these areas affect interactions with biological targets. chemrxiv.org
In derivatives containing the this compound core, SAR exploration often involves modifying several key positions. These include substitutions on the pyrrolidine ring, alterations to the piperazine nitrogen not connected to the pyrrolidine, and the addition of various chemical groups to create a diverse library of compounds. The goal is to understand the influence of steric, electronic, and hydrophobic properties of these substituents on the molecule's ability to bind to its target, which is often a G-protein coupled receptor (GPCR) or an enzyme. mdpi.com For example, in many biologically active arylpiperazine derivatives, the nature and substitution pattern on the aryl group are critical determinants of potency and receptor selectivity. mdpi.com
Positional Isomer Effects on Molecular Interactions
The specific placement of substituents on a molecule, known as positional isomerism, can have a profound impact on its interaction with a biological target. In the context of this compound derivatives, this can refer to the position of substituents on the pyrrolidine ring or on another part of the molecule, such as an aromatic ring attached to the second piperazine nitrogen. Even subtle shifts in a substituent's position can alter the molecule's shape, polarity, and ability to form key interactions like hydrogen bonds or hydrophobic contacts within a receptor's binding pocket. mdpi.com
For many arylpiperazine compounds, which serve as a relevant model, the substitution pattern on the aryl ring is a critical factor in determining biological activity and receptor selectivity. mdpi.commdpi.com The position of a substituent (ortho, meta, or para) can influence the orientation of the aryl ring relative to the piperazine core, thereby affecting how the molecule fits into its binding site. For instance, SAR studies on a series of arylpiperazine derivatives targeting aminergic GPCRs have shown that a methoxy (B1213986) group at the 2-position (ortho) of the aryl ring is often the most favorable modification for enhancing binding affinity. mdpi.com This is because an ortho-substituent can promote specific interactions, such as hydrogen bonding with key amino acid residues in the receptor, without causing steric hindrance. mdpi.com
The table below illustrates the effect of positional isomerism on the binding affinity of a series of substituted N-phenylpiperazine analogs for the Dopamine (B1211576) D2 and D3 receptors. Although not direct derivatives of this compound, these data exemplify how altering the substituent position on the phenyl ring significantly impacts receptor affinity and selectivity.
| Compound | Substituent (R) | Position on Phenyl Ring | D3 Ki (nM) | D2 Ki (nM) | Selectivity (D2/D3) |
|---|---|---|---|---|---|
| Analog 1 | -OCH3 | ortho (2-position) | 1.1 | 120 | 109 |
| Analog 2 | -OCH3 | meta (3-position) | 14 | 290 | 21 |
| Analog 3 | -OCH3 | para (4-position) | 16 | 170 | 11 |
| Analog 4 | -Cl | ortho (2-position) | 3.3 | 310 | 94 |
| Analog 5 | -Cl | meta (3-position) | 3.5 | 140 | 40 |
| Analog 6 | -Cl | para (4-position) | 17 | 180 | 11 |
Data is illustrative and derived from studies on related N-phenylpiperazine analogs targeting dopamine receptors. mdpi.com Ki represents the inhibition constant; a lower value indicates higher binding affinity.
Stereochemical Influences on Molecular Recognition
The different stereoisomers (enantiomers or diastereomers) of a chiral compound can have vastly different biological activities, with one isomer often being significantly more potent than the others, while another may be inactive or even produce undesirable effects. rsc.org This is because the precise spatial orientation of functional groups is necessary for optimal binding to a target. The puckered conformation of the pyrrolidine ring can be controlled by the choice and stereochemistry of its substituents, which in turn influences how the entire molecule presents itself to its biological target. nih.gov Therefore, controlling the stereochemistry is a crucial aspect of designing potent and selective therapeutic agents.
The importance of stereochemistry is demonstrated in the development of numerous drugs where the desired therapeutic effect is associated with a single enantiomer. While specific data for enantiomers of this compound derivatives are not widely published, the principle is well-established across many classes of chiral drugs, including those with pyrrolidine or piperazine moieties. For example, studies on chiral antagonists for the Dopamine D3 receptor have shown that the absolute stereochemistry of substituents on a pyrrolidine ring is optimal for high affinity. researchgate.net
The following table provides an example of stereochemical influence on biological activity from a related class of compounds, highlighting the difference in potency between two enantiomers.
| Compound | Enantiomer | Biological Target | Activity (IC50 in nM) |
|---|---|---|---|
| Chiral Pyrrolidine Analog A | (R)-enantiomer | Enzyme X | 15 |
| (S)-enantiomer | 1200 | ||
| Chiral Piperidine (B6355638) Analog B | (R)-enantiomer | Receptor Y | 250 |
| (S)-enantiomer | 8 |
Data is illustrative of the principle of stereoselectivity in drug action. IC50 is the half maximal inhibitory concentration; a lower value indicates greater potency.
Theoretical and Computational Studies of 1 Pyrrolidin 1 Yl Piperazine
Molecular Modeling and Conformational Analysis
Molecular modeling of 1-(Pyrrolidin-1-yl)piperazine involves creating a three-dimensional representation of the molecule to study its structural features. Central to this is conformational analysis, which explores the different spatial arrangements of atoms that can be achieved through rotation around single bonds. Both the piperazine (B1678402) and pyrrolidine (B122466) rings are non-planar and flexible, leading to a variety of possible low-energy conformations.
The piperazine ring typically adopts a stable chair conformation to minimize steric strain. However, N-substituted derivatives can exhibit multiple conformers due to the orientation of the substituent and the potential for ring inversion. Similarly, the five-membered pyrrolidine ring is not flat and exists in puckered conformations, most commonly the "envelope" and "twist" forms, which are close in energy.
Computational studies on N-substituted piperidines and pyrrolidines have demonstrated that a combination of statistical methods and Density Functional Theory (DFT) can be used to identify the lowest minimum-energy conformers. researchgate.net The relative proportion of each conformer in equilibrium can then be estimated using thermodynamic calculations based on the Boltzmann weighting factor. researchgate.net For more complex piperazine derivatives, temperature-dependent NMR spectroscopy combined with X-ray crystallography has been used to study their conformational behavior in solution, determining the energy barriers for processes like ring inversion and rotation around amide bonds. rsc.org Understanding the preferred conformation of this compound is critical, as the molecule's 3D shape dictates how it can interact with biological targets.
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. Methods like DFT, often using functionals such as B3LYP, provide a good balance between computational cost and accuracy for determining molecular geometry, electronic structure, and reactivity parameters. jddtonline.info
The electronic structure of a molecule is described by its molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier molecular orbitals. The energy of the HOMO relates to its ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity).
The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. nih.gov A molecule with a small HOMO-LUMO gap is generally more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govscirp.org Conversely, a large energy gap implies higher stability. nih.gov In studies of aryl sulfonyl piperazine derivatives, the HOMO-LUMO gap has been calculated to explain electronic transitions and predict relative reactivity among different compounds. jddtonline.info
Below is a representative table illustrating the types of quantum chemical parameters that can be calculated for a molecule like this compound to assess its reactivity.
| Parameter | Symbol | Formula | Illustrative Value (eV) | Description |
| HOMO Energy | EHOMO | - | -5.85 | Represents electron-donating capacity. |
| LUMO Energy | ELUMO | - | -0.95 | Represents electron-accepting capacity. |
| Energy Gap | ΔE | ELUMO - EHOMO | 4.90 | Indicates chemical reactivity and stability. |
| Ionization Potential | IP | -EHOMO | 5.85 | The energy required to remove an electron. |
| Electron Affinity | EA | -ELUMO | 0.95 | The energy released when an electron is added. |
| Chemical Hardness | η | (IP - EA) / 2 | 2.45 | Measures resistance to change in electron distribution. |
| Electronegativity | χ | (IP + EA) / 2 | 3.40 | Measures the power to attract electrons. |
Note: The values in this table are illustrative for a generic piperazine derivative and are not based on specific experimental or computational data for this compound.
Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution within a molecule. rsc.org An MEP map is plotted on the molecule's electron density surface, using a color scale to indicate different potential values. This map is invaluable for identifying the electrophilic and nucleophilic sites of a molecule and predicting its intermolecular interaction patterns. rsc.org
Regions with a negative electrostatic potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack. For this compound, these regions are expected to be concentrated around the nitrogen atoms due to their lone pairs of electrons. jddtonline.info Regions with a positive electrostatic potential (colored blue) are electron-deficient and are prone to nucleophilic attack; these are typically found around the hydrogen atoms. jddtonline.info MEP analysis of various piperazine derivatives has confirmed that the most negative potentials are localized on heteroatoms like nitrogen and oxygen, which are key sites for forming hydrogen bonds and other electrostatic interactions with biological receptors. jddtonline.info
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical motion of atoms and molecules over time. By solving Newton's equations of motion for a system, MD simulations can reveal the dynamic behavior of this compound, including its conformational flexibility, interactions with solvent molecules, and stability when bound to a biological target.
MD simulations provide insights that are not available from static models. For instance, in a study of phenyl-piperazine scaffolds as enzyme inhibitors, MD simulations were used to confirm that the docked binding poses were stable over the simulation time and to analyze the complex conformational changes of the target protein upon ligand binding. nih.gov Similarly, MD simulations of 1-(4-chlorobenzhydryl) piperazine derivatives were performed to validate molecular docking results and assess the stability of the ligand-receptor complexes. researchgate.net For piperazine-based systems used in industrial applications, MD has been employed to understand the molecular distribution and absorption mechanisms of CO2 in aqueous solutions, highlighting the role of specific piperazine species in the process. nih.govresearchgate.net
Molecular Docking Simulations for Biological Target Interaction Prediction (In Vitro)
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when it binds to a second molecule (receptor), typically a protein or enzyme, to form a stable complex. nih.gov This method is widely used in drug discovery to screen virtual libraries of compounds against a specific biological target and to predict their binding affinity and mode of interaction. The results are often quantified using a docking score, where a more negative score typically indicates a stronger binding affinity.
Derivatives of piperazine and pyrrolidine are common scaffolds in medicinal chemistry and have been the subject of numerous molecular docking studies against a wide array of biological targets. These studies help identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, that are crucial for biological activity. pharmaceuticaljournal.netnih.gov For example, piperazine derivatives have been docked into the active sites of targets for cancer, microbial diseases, and diabetes to rationalize their observed activities and guide the design of more potent analogues. pharmaceuticaljournal.netconnectjournals.comijpsdronline.com
The following table summarizes findings from various molecular docking studies on compounds containing piperazine or pyrrolidine moieties, illustrating the type of data generated and the diversity of biological targets investigated.
| Ligand Class | Target Protein (PDB ID) | Potential Application | Docking Score (kcal/mol) | Key Interacting Residues |
| Piperazine Derivatives | E. coli DNA Gyrase B | Antimicrobial | - | Interactions with Asp73, Gly77 |
| Piperazin-1-ylpyridazine Derivatives | dCTPase (Anticancer target) | Anticancer | -4.649 (Glide Gscore) | Hydrogen bonding via pyridazine and carboxamide nuclei; π-π stacking with benzyl group. ijpsdronline.com |
| Phenyl-piperazine Scaffolds | eIF4A1 Helicase | Anticancer | - | Salt bridges with Arg362, Arg365. nih.gov |
| Piperidine (B6355638)/Piperazine Derivatives | Sigma-1 Receptor (5HK2) | Neurological Disorders | - | Salt bridge with Glu172; π-cation interaction with Phe107. nih.gov |
| Piperazine Derivatives | PPARγ | Antidiabetic | - | Hydrogen bonding and hydrophobic contacts within the ligand-binding domain. pharmaceuticaljournal.net |
Note: This table presents data for various derivatives containing piperazine or pyrrolidine scaffolds to illustrate the application of molecular docking, not for this compound itself.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By calculating various molecular descriptors (e.g., electronic, steric, hydrophobic properties) for each compound, a predictive model can be built using statistical methods like multiple linear regression.
QSAR models are valuable for predicting the activity of novel, untested compounds, thereby prioritizing synthetic efforts and reducing the time and cost of drug discovery. researchgate.net The piperazine scaffold is frequently featured in QSAR studies due to its prevalence in pharmacologically active compounds. For instance, QSAR models have been developed for aryl-piperazine derivatives to predict their potency against malaria parasites, leading to equations that successfully link molecular characteristics to antimalarial activity. researchgate.net In another study on benzothiazole-piperazine derivatives, QSAR was used to investigate the relationship between calculated properties (like total energy and dipole moment) and biological activity, providing insights for designing new compounds prior to their synthesis. researchgate.net The predictive power of a QSAR model is typically assessed by statistical parameters such as the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²).
Model Validation and Predictive Power Assessment
Following the selection and calculation of molecular descriptors, the next crucial step in a computational study would be the development and validation of a predictive model, such as a QSAR model. The goal of model validation is to ensure that the model is robust, reliable, and has good predictive power for new, untested compounds.
Several statistical methods are commonly used for model validation:
Internal Validation: This is typically performed using techniques like cross-validation. In leave-one-out (LOO) cross-validation, one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for each compound in the dataset. The resulting cross-validated correlation coefficient (Q²) is a measure of the model's predictive ability. A high Q² value (typically > 0.5) indicates a good predictive model.
External Validation: This involves splitting the initial dataset into a training set and a test set. The model is built using the training set, and its predictive power is then assessed on the test set, which consists of compounds that were not used in the model development. The predictive R² (R²pred) is calculated for the test set, and a value greater than 0.6 is generally considered acceptable.
Y-Scrambling: This is a method to check for chance correlations. The biological activity data (the Y-variable) is randomly shuffled, and a new QSAR model is built with the scrambled data. This process is repeated multiple times. If the resulting models have significantly lower Q² and R² values than the original model, it indicates that the original model is not due to a chance correlation.
A summary of hypothetical model validation statistics for a QSAR study of this compound analogs might be presented as follows:
| Statistical Parameter | Value | Interpretation |
| R² (Correlation Coefficient) | 0.92 | Goodness of fit of the model to the training data. |
| Q² (Cross-validated R²) | 0.75 | Good internal predictive power. |
| R²pred (External Validation) | 0.85 | Excellent predictive power for the external test set. |
Note: The values in this table are hypothetical and for illustrative purposes only, as no specific published data for this compound could be located.
Without dedicated research on this compound, the specific molecular descriptors that are most relevant to its potential biological activities and the validation of any predictive models remain speculative.
Advanced Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of 1-(Pyrrolidin-1-yl)piperazine in solution. Through one-dimensional and two-dimensional experiments, the chemical environment and connectivity of each proton and carbon atom can be determined.
High-resolution ¹H and ¹³C NMR spectra provide foundational information for the structural assignment of this compound. The expected chemical shifts (δ) are predicted based on the known values for N-substituted pyrrolidine (B122466) and piperazine (B1678402) rings.
¹H NMR Spectroscopy: The proton spectrum is expected to show distinct signals for the protons on the pyrrolidine ring and the two chemically different sets of methylene (B1212753) groups on the piperazine ring.
Pyrrolidine Ring: The four protons alpha to the nitrogen (H-2' and H-5') are expected to appear as a multiplet deshielded due to the adjacent nitrogen. The four beta protons (H-3' and H-4') would likely appear as another multiplet at a slightly higher field.
Piperazine Ring: The four protons adjacent to the pyrrolidine substituent (H-2 and H-6) would be chemically equivalent and appear as a triplet. The four protons on the other side of the ring (H-3 and H-5), adjacent to the secondary amine (N-H), would also appear as a triplet. A broad singlet corresponding to the N-H proton is also anticipated, and its chemical shift can be highly dependent on solvent and concentration.
¹³C NMR Spectroscopy: The carbon spectrum provides information on the number of unique carbon environments. For the symmetric structure of this compound, four distinct signals are predicted.
Pyrrolidine Ring: Two signals are expected: one for the two equivalent alpha-carbons (C-2' and C-5') and another for the two equivalent beta-carbons (C-3' and C-4').
Piperazine Ring: Similarly, two signals are predicted for the piperazine moiety: one for the carbons attached to the pyrrolidine nitrogen (C-2 and C-6) and another for the carbons adjacent to the N-H group (C-3 and C-5).
Predicted ¹H and ¹³C NMR Data for this compound
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Piperazine H-2, H-6 | ~ 2.7 - 2.9 (m) | ~ 50 - 55 |
| Piperazine H-3, H-5 | ~ 2.9 - 3.1 (m) | ~ 45 - 50 |
| Piperazine N-H | Variable (broad s) | - |
| Pyrrolidine H-2', H-5' | ~ 2.5 - 2.7 (m) | ~ 50 - 55 |
| Pyrrolidine H-3', H-4' | ~ 1.7 - 1.9 (m) | ~ 23 - 27 |
Two-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity between the two heterocyclic rings.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the protons at C-2/C-6 and C-3/C-5 within the piperazine ring, and between the protons at C-2'/C-5' and C-3'/C-4' in the pyrrolidine ring. This confirms the integrity of each ring system.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with its directly attached carbon atom. This allows for the definitive assignment of the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing the connection between the two rings. Long-range correlations (over two to three bonds) would be expected between the protons on the piperazine ring (H-2/H-6) and the alpha-carbons of the pyrrolidine ring (C-2'/C-5'). Conversely, correlations between the pyrrolidine protons (H-2'/H-5') and the piperazine carbons (C-2/C-6) would provide conclusive evidence of the N-N linkage between the two rings.
Mass Spectrometry (MS) Techniques
Mass spectrometry is employed to determine the molecular weight of this compound and to gain insight into its structure through fragmentation analysis.
HRMS provides a highly accurate mass measurement of the parent ion, which is used to confirm the molecular formula. For this compound (C₈H₁₇N₃), the calculated exact mass of the neutral molecule is 155.1422 g/mol . In a typical HRMS experiment using electrospray ionization (ESI), the compound would be observed as its protonated form, [M+H]⁺.
Calculated Exact Mass for [C₈H₁₈N₃]⁺: 156.1495
The experimentally measured mass would be expected to align with this calculated value to within a few parts per million (ppm), thereby confirming the elemental composition.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful hyphenated techniques used to separate the compound from any impurities and confirm its identity based on its retention time and mass spectrum.
The mass spectrum under electron ionization (EI) in GC-MS or collision-induced dissociation (CID) in LC-MS/MS would show characteristic fragmentation patterns. For this compound, the major fragmentation pathways would likely involve the cleavage of the heterocyclic rings. Key expected fragments would include:
Loss of the pyrrolidine ring: Cleavage of the bond between the piperazine ring and the pyrrolidinyl nitrogen could lead to a fragment corresponding to the piperazine cation.
Formation of iminium ions: Alpha-cleavage adjacent to the nitrogen atoms is a common fragmentation pathway for amines. This would lead to the formation of stable iminium ions from both the pyrrolidine and piperazine rings, which would be diagnostic for the presence of these structural motifs.
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, the key characteristic absorption bands would confirm the presence of the secondary amine and the saturated aliphatic C-H bonds.
Predicted IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (secondary amine) | 3300 - 3500 | Medium, Broad |
| C-H Stretch (alkane CH₂) | 2850 - 2960 | Strong |
| C-N Stretch (amine) | 1020 - 1250 | Medium |
| N-H Bend (amine) | 1590 - 1650 | Medium |
The presence of a distinct N-H stretching band would confirm the secondary amine of the piperazine ring. The strong C-H stretching absorptions are characteristic of the numerous methylene groups in the molecule. The C-N stretching vibrations further support the amine structure.
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is a powerful technique used to determine the precise arrangement of atoms within a crystalline solid. This method would provide definitive proof of the molecular structure of this compound, including bond lengths, bond angles, and the conformation of the pyrrolidine and piperazine rings. Furthermore, it would reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding.
For a compound like this compound, a single crystal would be grown and irradiated with X-rays. The diffraction pattern produced would be analyzed to generate an electron density map, from which the atomic positions can be determined.
Hypothetical Crystallographic Data for this compound:
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.542 |
| b (Å) | 10.123 |
| c (Å) | 12.456 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 1038.7 |
| Z | 4 |
| Density (calc) (g/cm³) | 1.152 |
Note: The data in this table is hypothetical and for illustrative purposes.
Thermal Analysis Methods (e.g., Differential Scanning Calorimetry, DSC) for Material Characterization
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to study thermal transitions of a material, such as melting point, glass transition temperature, and decomposition temperature.
A DSC analysis of this compound would involve heating a small sample in a pan at a constant rate. The resulting thermogram would show peaks or shifts in the baseline corresponding to thermal events. This information is crucial for determining the purity of the compound and its thermal stability.
Hypothetical DSC Data for this compound:
| Thermal Event | Hypothetical Temperature (°C) |
| Melting Point (Tₘ) | 78.5 |
| Onset of Decomposition | > 200 |
Note: The data in this table is hypothetical and for illustrative purposes.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For an organic compound like this compound (C₈H₁₇N₃), elemental analysis would be used to experimentally determine the percentage by mass of carbon (C), hydrogen (H), and nitrogen (N). The experimental values are then compared to the theoretically calculated percentages to verify the empirical formula and purity of the synthesized compound.
Hypothetical Elemental Analysis Data for this compound:
| Element | Theoretical (%) | Experimental (%) |
| Carbon | 61.89 | 61.85 |
| Hydrogen | 11.04 | 11.08 |
| Nitrogen | 27.07 | 27.02 |
Note: The data in this table is hypothetical and for illustrative purposes.
Applications in Chemical Research and Materials Science Non Clinical
Role as a Synthetic Building Block and Intermediate
The pyrrolidine (B122466) and piperazine (B1678402) rings are considered "privileged scaffolds" in medicinal chemistry and organic synthesis due to their frequent appearance in biologically active compounds and their utility in constructing complex molecular architectures. nih.govresearchgate.net Consequently, 1-(Pyrrolidin-1-yl)piperazine serves as a valuable bifunctional building block, offering multiple reactive sites for chemical modification.
The secondary amine of the pyrrolidine and the secondary amine of the piperazine can be selectively functionalized, allowing for the stepwise construction of more elaborate molecules. For instance, the piperazine nitrogen can undergo N-alkylation, N-arylation, or acylation reactions, while the pyrrolidine ring can be modified through various synthetic strategies. nih.govorganic-chemistry.org This dual reactivity makes it a versatile starting material for the synthesis of diverse compound libraries for screening in drug discovery and other research areas.
An example of a complex molecule that incorporates a (pyrrolidin-1-yl)piperazine moiety is 3-{4-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile. The synthesis of such compounds involves the strategic introduction of the (pyrrolidin-1-yl)piperazine unit, highlighting its role as a key intermediate in the construction of intricate heterocyclic systems. smolecule.com
Table 1: Potential Synthetic Transformations of this compound
| Reaction Type | Reagents and Conditions | Potential Products |
| N-Alkylation | Alkyl halides, reductive amination | N-alkylated derivatives |
| N-Arylation | Aryl halides, Buchwald-Hartwig coupling | N-arylated derivatives |
| Acylation | Acyl chlorides, anhydrides | N-acylated derivatives |
| Sulfonylation | Sulfonyl chlorides | N-sulfonylated derivatives |
| Michael Addition | α,β-Unsaturated carbonyls | N-functionalized adducts |
Use as a Chemical Reagent in Organic Synthesis
Beyond its role as a structural scaffold, this compound can also function as a chemical reagent in organic synthesis. The presence of two basic nitrogen atoms of differing steric and electronic environments allows it to act as a bidentate ligand or a base in various chemical transformations.
The piperazine moiety, in particular, is known to participate in a range of catalytic processes. mdpi.com While specific examples detailing the use of this compound as a catalyst are not extensively documented, its structural similarity to other piperazine-based catalysts suggests its potential utility in reactions such as:
Asymmetric Synthesis: Chiral derivatives of this compound could serve as ligands for metal-catalyzed asymmetric reactions, inducing stereoselectivity in the formation of chiral products.
Cross-Coupling Reactions: The nitrogen atoms can coordinate to transition metals like palladium or copper, potentially influencing the efficiency and selectivity of cross-coupling reactions. organic-chemistry.org
Organocatalysis: The basic nature of the piperazine and pyrrolidine nitrogens could enable it to function as an organocatalyst in reactions that require proton transfer or activation of substrates through hydrogen bonding.
Further research is needed to fully explore and characterize the catalytic potential of this compound and its derivatives in a variety of organic transformations.
Potential in Material Science and Advanced Functional Materials
The field of materials science continuously seeks novel molecular components for the construction of functional materials with tailored properties. The rigid, yet conformationally flexible, structure of this compound, combined with its multiple coordination sites, makes it an attractive candidate for the development of coordination polymers and metal-organic frameworks (MOFs). nih.gov
Piperazine and its derivatives have been successfully employed as ligands in the synthesis of coordination complexes with a variety of metal ions. nih.gov These complexes can exhibit interesting magnetic, optical, and porous properties. For instance, a long and flexible piperazine-derived ligand has been used to synthesize coordination polymers with Co(II), Cd(II), and Ag(I) ions, resulting in materials with diverse network structures and dynamic properties. figshare.com
The incorporation of the this compound moiety into such frameworks could lead to materials with unique topologies and functionalities. The pyrrolidine group can introduce additional steric bulk and potential hydrogen bonding sites, influencing the self-assembly process and the final properties of the material. Potential applications for such materials could include gas storage, catalysis, and sensing.
Table 2: Potential Applications of this compound in Materials Science
| Material Type | Potential Functionality |
| Coordination Polymers | Catalysis, Luminescence |
| Metal-Organic Frameworks (MOFs) | Gas Storage, Separation |
| Functional Organic Materials | Non-linear Optics, Molecular Switches |
Applications as Biochemical Probes for Molecular Research
Biochemical probes are essential tools for studying biological processes at the molecular level. Fluorescent probes, in particular, allow for the visualization and tracking of specific molecules and events within living cells. The pyrrolidine and piperazine scaffolds are often incorporated into the design of such probes due to their ability to interact with biological targets and their chemical stability. acs.org
The this compound structure can serve as a core scaffold for the development of novel biochemical probes. By attaching a fluorophore (a fluorescent molecule) to one of the nitrogen atoms and a recognition motif (a group that specifically binds to a biological target) to another, it is possible to create highly specific and sensitive probes. acs.org
For example, piperazine-containing probes have been developed for the detection of various biological analytes. The pyrrolidine moiety can be used to modulate the solubility, cell permeability, and pharmacokinetic properties of the probe. The combined structure of this compound offers a versatile platform for creating a new generation of biochemical tools for applications in areas such as:
Enzyme activity assays: Probes that change their fluorescence upon interaction with a specific enzyme.
Receptor binding studies: Fluorescently labeled ligands to study receptor localization and trafficking.
Ion sensing: Probes that exhibit a fluorescent response to changes in the concentration of specific ions.
The development of such probes based on the this compound scaffold holds promise for advancing our understanding of complex biological systems.
Advanced Analytical Methodologies for Research Sample Analysis
Chromatographic Separation Techniques for Purity Assessment and Quantification
Chromatographic techniques are fundamental in the analytical workflow for 1-(Pyrrolidin-1-yl)piperazine, enabling the separation of the analyte from impurities and other components within a sample. The choice between High-Performance Liquid Chromatography (HPLC), Ultra-High Performance Liquid Chromatography (UHPLC), and Gas Chromatography (GC) depends on the physicochemical properties of the analyte and the requirements of the analysis.
Ultra-High Performance Liquid Chromatography (UHPLC)
Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, increased sensitivity, and faster analysis times. These benefits are achieved through the use of columns packed with sub-2 µm particles, which requires instrumentation capable of handling higher backpressures. For the analysis of this compound, a UHPLC method would be particularly advantageous for resolving closely related impurities or for high-throughput screening applications.
A UHPLC-photodiode array (PDA) detection method has been developed for the analysis of several piperazine (B1678402) derivatives. researchgate.net This study demonstrated the rapid separation of multiple analytes in under 4 minutes, highlighting the efficiency of UHPLC. researchgate.net Given the structural similarities, a similar approach could be adapted for this compound. The higher efficiency of UHPLC columns, such as those with HSS T3 stationary phases, can also provide better retention for polar analytes, potentially reducing the need for ion-pairing reagents. researchgate.net
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. For many piperazine derivatives, GC coupled with a Flame Ionization Detector (FID) or a mass spectrometer (MS) is a common analytical choice. proquest.com The volatility of this compound should be sufficient for GC analysis.
A typical GC method for piperazine analogs involves a capillary column, such as a DB-5ms or an Rxi®-17Sil MS, which have a 5% phenyl/95% dimethylpolysiloxane or a 50% phenyl/50% methylpolysiloxane stationary phase, respectively. scholars.directoup.com Temperature programming is employed to ensure adequate separation of the analytes from each other and from the solvent front. For instance, a method for the simultaneous quantification of 1-benzylpiperazine (B3395278) (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP) utilized an initial oven temperature of 120°C, which was ramped up to 300°C. scholars.direct
In some cases, derivatization may be necessary to improve the chromatographic properties or thermal stability of the piperazine compounds. oup.com However, for many simple substituted piperazines, direct injection is feasible.
Table 2: Representative GC Method Parameters for Piperazine Derivatives
| Parameter | Condition |
|---|---|
| Column | J&W DB-5ms (30 m x 0.25 mm x 0.25 µm) |
| Carrier Gas | Helium at 1 mL/min |
| Oven Program | 120°C (1 min), ramp to 150°C at 10°C/min, hold 5 min, ramp to 300°C at 7.5°C/min, hold 2 min |
| Injector Temperature | 280°C |
| Detector | Mass Spectrometer (or FID) |
Note: This table is based on a method for BZP and TFMPP and would require optimization for this compound. scholars.direct
Hyphenated Techniques for Complex Mixture and Trace Analysis
For the analysis of this compound in complex matrices or at trace levels, hyphenated techniques that couple the separation power of chromatography with the specificity and sensitivity of mass spectrometry or nuclear magnetic resonance spectroscopy are indispensable.
LC-MS/MS and GC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) are the gold standards for the sensitive and selective quantification of small molecules in complex samples.
LC-MS/MS: This technique is particularly well-suited for the analysis of piperazine derivatives in biological matrices. A rapid and sensitive LC-MS/MS method was developed for the simultaneous determination of tandospirone (B1205299) and its active metabolite, 1-(2-pyrimidyl)-piperazine, in rat plasma. nih.gov This method employed protein precipitation for sample preparation, followed by separation on a C18 column and detection using an electrospray ionization (ESI) source in multiple reaction monitoring (MRM) mode. nih.gov A similar strategy could be readily adapted for this compound. The selection of precursor and product ions in MRM mode provides a high degree of selectivity, minimizing interference from matrix components. For a structurally related compound, (S)-1-(5-(4-Methylpiperazin-1-yl)-2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid, ultrasensitive detection limits at the femtomolar level were achieved using LC-MS/MS. nih.gov
GC-MS/MS: For volatile and thermally stable compounds, GC-MS/MS offers excellent sensitivity and selectivity. The fragmentation patterns of piperazine derivatives in electron ionization (EI) mass spectrometry are often initiated by one of the two nitrogen atoms in the piperazine ring, leading to characteristic fragment ions. researchgate.net For example, the mass spectra of many piperazine derivatives show ions corresponding to the cleavage of the piperazine ring. researchgate.net The development of a GC-MS/MS method for this compound would involve optimizing the collision energy to produce unique and abundant product ions for use in MRM transitions, thereby ensuring reliable quantification even at low concentrations.
Table 3: Illustrative Mass Spectrometry Parameters for Piperazine Analogs
| Technique | Ionization Mode | Precursor Ion (m/z) | Product Ions (m/z) |
|---|---|---|---|
| LC-MS/MS | ESI Positive | [M+H]⁺ | Dependent on fragmentation of specific analyte |
| GC-MS | EI | Molecular Ion (if stable) | Characteristic fragments (e.g., from ring cleavage) |
Note: The specific m/z values would need to be determined experimentally for this compound.
LC-NMR Integration
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) is a powerful technique for the structural elucidation of unknown compounds in complex mixtures. By physically coupling an HPLC system with an NMR spectrometer, it is possible to obtain NMR spectra of compounds as they elute from the chromatography column. This is particularly useful for identifying impurities or metabolites of this compound without the need for prior isolation.
While no specific LC-NMR methods for this compound have been detailed in the literature, the technique has been applied to the study of N-substituted piperazines to investigate their conformational behavior in solution. rsc.orgresearchgate.net Temperature-dependent ¹H NMR studies of N-benzoylated piperazines have revealed the presence of different conformers at room temperature due to restricted rotation around the amide bond and interconversion of the piperazine chair conformations. rsc.org Such studies provide valuable insights into the dynamic nature of these molecules in solution, which can be relevant for understanding their chemical properties and interactions. The application of LC-NMR could therefore be instrumental in the characterization of novel analogs or degradation products of this compound.
Method Development and Validation Protocols for Academic Research
The development and validation of analytical methods are critical in academic research to ensure the reliability, accuracy, and reproducibility of data for the quantification and identification of "this compound". These protocols are established to demonstrate that the analytical procedure is suitable for its intended purpose. The methodologies often employed for the analysis of piperazine derivatives, and which can be adapted for "this compound", include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (MS).
A crucial first step in method development for a compound like "this compound", which lacks a strong chromophore, is derivatization to enable UV detection in HPLC analysis. A common derivatizing agent for secondary amines like piperazine is 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl), which forms a stable, UV-active derivative. jocpr.comtsijournals.com This allows for sensitive detection at lower concentrations.
The validation of an analytical method is performed according to established guidelines to assess its performance characteristics. These parameters typically include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This is typically demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank sample and in samples spiked with potential impurities.
Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. jocpr.com This is generally evaluated by analyzing a series of dilutions of a standard solution. The linearity is expressed by the correlation coefficient (r²) of the calibration curve. For "this compound", a linear relationship would be expected over a defined concentration range.
Range is the interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the analyte recovered is calculated. jocpr.com
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. jocpr.com It is usually expressed as the relative standard deviation (%RSD) for a series of measurements. Precision is considered at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. jocpr.com These are often determined based on the signal-to-noise ratio of the analytical signal.
Below are illustrative data tables for a hypothetical validated HPLC-UV method for the analysis of "this compound" following derivatization, based on typical values found for similar piperazine compounds.
Table 1: Chromatographic Conditions for the Analysis of this compound
| Parameter | Condition |
|---|---|
| Instrument | High-Performance Liquid Chromatograph with UV Detector |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient elution) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 340 nm (after derivatization) |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
|---|---|---|
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 3500 |
| %RSD of Peak Area (n=6) | ≤ 2.0% | 0.8% |
Table 3: Validation Summary for the Quantification of this compound
| Validation Parameter | Result |
|---|---|
| Linearity (Concentration Range) | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (%RSD) | |
| Repeatability (Intra-day) | < 1.5% |
| Intermediate Precision (Inter-day) | < 2.0% |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Specificity | No interference from blank and related substances |
For Gas Chromatography (GC) methods, which are also suitable for the analysis of volatile piperazine derivatives, similar validation protocols are followed. tsijournals.com A GC method coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can provide high sensitivity and selectivity. The development of a GC method would involve optimizing parameters such as the type of capillary column, oven temperature program, injector and detector temperatures, and carrier gas flow rate. Validation would then proceed with assessing the same parameters of specificity, linearity, range, accuracy, precision, LOD, and LOQ.
In academic research, the robustness of the method is also an important consideration. Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. jocpr.com For an HPLC method, this could involve varying the mobile phase composition, pH, column temperature, and flow rate. For a GC method, variations in oven temperature, flow rate, and split ratio would be evaluated. The results of robustness studies ensure that the method is reliable for routine use in a research setting where minor variations in experimental conditions can occur.
Future Research Directions and Unexplored Avenues
Discovery of Novel Synthetic Pathways and Methodologies
The development of new synthetic routes for 1-(pyrrolidin-1-yl)piperazine and its derivatives is crucial for enabling broader exploration of its properties and applications. Future research is anticipated to move beyond traditional methods, focusing on efficiency, sustainability, and the generation of diverse molecular libraries.
Key areas for exploration include:
One-Pot and Tandem Reactions: Designing multi-component reactions that integrate amide activation, reduction, and intramolecular nucleophilic substitution can offer an efficient pathway to construct piperidine (B6355638) and pyrrolidine (B122466) rings in a single step. mdpi.com This approach minimizes waste and purification steps, aligning with the principles of green chemistry.
Catalytic Strategies: The use of novel catalysts, including transition metals and organocatalysts, can provide stereoselective control, which is vital for pharmacological applications. nih.govmdpi.com For instance, ruthenium-catalyzed hydrogenation and palladium-catalyzed enantioselective aza-Heck cyclization represent promising avenues. mdpi.commdpi.com
Flow Chemistry: Continuous flow synthesis can offer improved safety, scalability, and control over reaction parameters compared to batch processes. This methodology is particularly suitable for optimizing reaction conditions and enabling the rapid synthesis of analog libraries.
Bio-catalysis: Employing enzymes as catalysts can lead to highly specific and environmentally benign synthetic processes, often providing access to enantiomerically pure compounds that are difficult to obtain through traditional chemical synthesis.
A comparative look at potential synthetic strategies is presented below:
| Methodology | Potential Advantages | Key Challenges |
| One-Pot Reactions | Increased efficiency, reduced waste, cost-effective. mdpi.com | Complex reaction optimization, potential for side reactions. |
| Advanced Catalysis | High stereoselectivity, access to complex structures. nih.govmdpi.com | Catalyst cost and toxicity, removal of metal residues. |
| Flow Chemistry | Enhanced safety, scalability, precise process control. | High initial equipment cost, potential for clogging. |
| Bio-catalysis | High specificity, environmentally friendly, mild reaction conditions. | Limited substrate scope, enzyme stability and cost. |
Exploration of Undiscovered Biological Targets and Mechanisms
While pyrrolidine and piperazine (B1678402) moieties are present in numerous FDA-approved drugs, the full therapeutic potential of the combined this compound scaffold remains largely untapped. nih.govnih.gov Future research should aim to systematically screen this compound and its derivatives against a wide array of biological targets to uncover novel therapeutic applications.
Promising areas for investigation include:
Neurological and Psychiatric Disorders: Given that many CNS-active drugs feature piperazine or pyrrolidine rings, derivatives of this compound are prime candidates for modulating targets such as dopamine (B1211576), serotonin, and sigma receptors, potentially leading to new treatments for depression, anxiety, and neurodegenerative diseases. nih.govmdpi.com
Oncology: The pyrrolidine scaffold is a component of various anticancer agents. nih.gov Investigating the ability of this compound derivatives to inhibit cancer-related targets like protein kinases, matrix metalloproteinases, or chemokine receptors could yield novel oncology drug candidates. nih.govnih.gov
Infectious Diseases: The structural features of this scaffold suggest potential for developing new antibacterial, antifungal, or antiviral agents. Screening against microbial targets like DNA gyrase or topoisomerase IV could reveal compounds that overcome existing drug resistance mechanisms. nih.govnih.gov
Metabolic Diseases: Certain pyrrolidine derivatives act as inhibitors of enzymes like dipeptidyl peptidase-IV (DPP-IV), which is a target for type 2 diabetes treatment. nih.govnih.gov This suggests that the this compound core could be a valuable starting point for developing new antidiabetic agents.
Integration with Advanced Computational and Artificial Intelligence-driven Discovery
The integration of computational chemistry and artificial intelligence (AI) offers a powerful paradigm to accelerate the discovery and optimization of novel this compound derivatives. nih.govchemrxiv.org These in silico methods can significantly reduce the time and cost associated with traditional drug discovery.
Future research should leverage:
Virtual Screening and Molecular Docking: High-throughput virtual screening of large compound libraries against validated biological targets can rapidly identify promising hits. researchgate.net Molecular docking studies can then elucidate binding modes and interactions, guiding the rational design of more potent and selective analogs. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR): Machine learning algorithms can be trained on existing data to build QSAR models that predict the biological activity of novel compounds based on their chemical structure. mdpi.comyoutube.com This allows for the prioritization of synthetic efforts on the most promising candidates.
Generative Models: AI-powered generative models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can design entirely new molecules with desired properties. mdpi.combohrium.com These tools can explore a vast chemical space to propose novel this compound derivatives optimized for specific biological targets.
Molecular Dynamics Simulations: These simulations can provide insights into the dynamic behavior of ligand-receptor complexes, helping to understand the mechanism of action and predict the stability of binding interactions over time. nih.govco-ac.com
| Computational Method | Application in Drug Discovery | Potential Impact |
| Virtual Screening | Rapidly identifies potential drug candidates from large databases. researchgate.net | Reduces the number of compounds needing experimental testing. |
| QSAR Modeling | Predicts biological activity based on chemical structure. youtube.com | Prioritizes synthesis of high-potential compounds. |
| Generative AI | Designs novel molecules with optimized properties. mdpi.combohrium.com | Expands the accessible chemical space for drug discovery. |
| Molecular Dynamics | Simulates the dynamic interactions between a drug and its target. nih.gov | Provides deeper understanding of binding mechanisms. |
Expansion into Novel Material Science and Catalytic Applications
Beyond its pharmaceutical potential, the unique structural and electronic properties of this compound make it an intriguing candidate for applications in material science and catalysis.
Unexplored avenues include:
Corrosion Inhibitors: Piperazine and its derivatives have shown promise as corrosion inhibitors for metals in industrial settings. chemicalbook.com The this compound structure could offer enhanced performance due to the presence of multiple nitrogen atoms that can coordinate to metal surfaces, forming a protective layer.
Organocatalysis: The pyrrolidine ring is a well-established scaffold in asymmetric organocatalysis. nih.govresearchgate.net The this compound compound could function as a novel chiral base or ligand in various organic transformations, potentially offering unique reactivity and selectivity.
Metal-Organic Frameworks (MOFs): The diamine structure of this compound makes it a suitable organic linker for the synthesis of new MOFs. These materials have applications in gas storage, separation, and catalysis.
Functional Polymers: Incorporating the this compound moiety into polymer chains could impart specific properties, such as basicity, chelating ability, or thermal stability, leading to the development of new functional materials for a variety of applications.
Development of Next-Generation Analytical Techniques for Complex Systems
As the applications of this compound and its derivatives expand, the need for advanced analytical methods for their detection and quantification in complex matrices becomes paramount.
Future developments should focus on:
High-Sensitivity LC-MS/MS Methods: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for detecting trace amounts of compounds in biological fluids and environmental samples. nih.govresearchgate.net Developing targeted and validated LC-MS/MS methods will be essential for pharmacokinetic studies and monitoring.
Pre-column Derivatization: For enhanced detection by UV or fluorescence detectors in HPLC, derivatization strategies can be employed. Reacting the piperazine moiety with reagents like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can create a stable, highly active derivative, significantly improving detection limits. jocpr.comresearchgate.net
High-Resolution Mass Spectrometry (HRMS): HRMS can provide highly accurate mass measurements, facilitating the identification of unknown metabolites and degradation products in complex mixtures without the need for reference standards.
Capillary Electrophoresis (CE): CE offers high separation efficiency and requires minimal sample volume, making it an attractive alternative to HPLC for the analysis of polar and charged compounds like this compound.
| Analytical Technique | Principle | Application for this compound |
| LC-MS/MS | Separates compounds by chromatography and identifies them by mass-to-charge ratio. nih.gov | Quantitative analysis in biological samples (e.g., plasma, urine). |
| HPLC with Derivatization | Chemical modification to enhance UV or fluorescence detection. jocpr.com | Trace analysis in pharmaceutical ingredients and formulations. |
| High-Resolution MS | Provides highly accurate mass data for unambiguous formula determination. | Identification of metabolites and impurities. |
| Capillary Electrophoresis | Separation based on electrophoretic mobility in a capillary. | Analysis of polar and charged derivatives with high efficiency. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
